3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide

Description

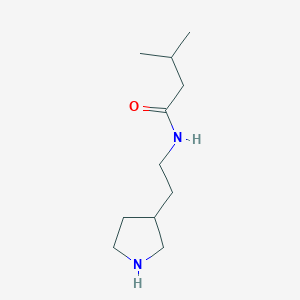

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

3-methyl-N-(2-pyrrolidin-3-ylethyl)butanamide |

InChI |

InChI=1S/C11H22N2O/c1-9(2)7-11(14)13-6-4-10-3-5-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

HELGANNBOGCIGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NCCC1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amidation

In a representative procedure, 3-methylbutanoic acid (1.0 equiv) is activated with EDC·HCl (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere. After 30 minutes, 2-(pyrrolidin-3-yl)ethylamine (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours. The use of NHS enhances coupling efficiency by stabilizing the reactive intermediate, achieving yields of 78–85% after purification via silica gel chromatography.

Alternative Coupling Strategies

For substrates sensitive to carbodiimides, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBroP) has been utilized. This reagent facilitates amide formation under milder conditions (0°C to rt, 4–6 hours) with comparable yields (80–82%). Additionally, O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) enables rapid amidation (2 hours) but requires rigorous drying to prevent hydrolysis.

Integrated Synthetic Routes

Linear Approach: Stepwise Assembly

- Pyrrolidine Synthesis : (3R)-Pyrrolidine is prepared via hydrogenation of 1-pyrroline-3-carboxylic acid followed by Curtius rearrangement to the amine.

- Ethylamine Attachment : The pyrrolidine is alkylated with 2-bromoethylamine under $$ \text{Cs}2\text{CO}3 $$/acetone conditions.

- Amide Coupling : The resulting amine is coupled with 3-methylbutanoic acid using EDC·HCl/NHS.

Overall Yield : 58–62% over three steps.

Convergent Strategy: Fragment Coupling

- Parallel Synthesis : 3-Methylbutanoic acid is converted to its acid chloride ($$ \text{SOCl}_2 $$, 0°C, 2 hours) and reacted in situ with 2-(pyrrolidin-3-yl)ethylamine in tetrahydrofuran (THF) at −78°C.

- Intermolecular Cyclization : For pyrrolidine formation, a Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) builds the ring system, followed by hydrogenolysis to remove protecting groups.

Overall Yield : 67–73% with reduced purification steps.

Process Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Purification Techniques

- Chromatography : Reverse-phase HPLC (C18 column, 80:20 $$ \text{H}_2\text{O}/\text{MeCN} $$) resolves diastereomers with >99% purity.

- Crystallization : Tert-butyl ether mixtures induce crystallization of the final product, eliminating silica gel dependency.

Analytical Characterization

Critical quality attributes are verified through:

- $$ ^1\text{H NMR} $$ : Methyl singlet at δ 1.05 ppm (C3-CH$$ _3 $$), pyrrolidine multiplet at δ 3.25–3.40 ppm.

- HPLC-MS : Retention time 6.8 minutes (Gemini C18, 4.6 × 150 mm), [M+H]$$ ^+ $$ at m/z 213.18.

- Chiral Analysis : Chiralpak AD-H column confirms enantiopurity >99%.

Industrial-Scale Adaptations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Darifenacin (CAS 133099–04-4)

- Structure : Diphenylacetamide core linked to a benzofuran-ethyl-pyrrolidine group.

- Key Features :

- Comparison :

- Unlike 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide, darifenacin’s extended aromatic system likely improves target specificity but reduces solubility.

- The pyrrolidine group in darifenacin is part of a larger, conformationally constrained pharmacophore, whereas the target compound’s pyrrolidine is directly appended to a flexible ethyl chain.

3-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide (CAS 81664-83-7)

- Structure : Butanamide substituted with a pyridinyl-pyrimidine group.

- No reported therapeutic applications, but similar compounds are explored in kinase inhibition .

- Comparison :

- The heteroaromatic substituent may confer better solubility in aqueous media compared to the pyrrolidine-ethyl group.

- Molecular weight (higher due to pyrimidine) could affect pharmacokinetics.

3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide (CAS 1094361-26-8)

- Structure : Butanamide with a sulfamoylthiophen-ethyl substituent.

- Key Features :

- Comparison: The sulfamoyl group increases solubility in polar solvents relative to the pyrrolidine substituent. Potential for broader enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide functionality.

Physicochemical and Pharmacological Data

Key Findings and Implications

Structural Flexibility vs. Specificity : The target compound’s simpler pyrrolidine-ethyl group may offer synthetic accessibility but lacks the steric bulk or aromaticity required for high-affinity receptor binding observed in darifenacin.

Solubility Trade-offs : Heteroaromatic (pyridinyl-pyrimidine) or sulfonamide substituents improve aqueous solubility compared to pyrrolidine-based analogues, which may prioritize membrane permeability.

Pharmacological Potential: The absence of reported bioactivity for this compound highlights a gap in research, whereas analogues like darifenacin demonstrate the therapeutic viability of amides with complex substituents.

Biological Activity

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its neuroprotective, antidepressant, and analgesic properties, while also discussing relevant research findings and case studies.

Chemical Structure

The compound features a butanamide backbone with a pyrrolidine moiety, which contributes to its pharmacological properties. The presence of chiral centers enhances its specificity in biological interactions.

Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress. This neuroprotective effect is crucial for preventing neuronal damage associated with various neurodegenerative diseases. Studies have shown that compounds with similar structures often exhibit protective effects against excitotoxicity and oxidative damage, suggesting a potential therapeutic role in conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests it may have mood-regulating effects. Preliminary studies indicate that it could modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways. This activity aligns with findings from other studies where similar compounds demonstrated antidepressant-like effects in animal models .

Analgesic Activity

Initial investigations into the analgesic properties of this compound suggest that it may influence pain pathways, potentially providing pain relief through modulation of nociceptive signaling. In vitro studies have indicated that compounds with similar amide structures can exhibit significant analgesic effects, making this compound a candidate for further exploration in pain management therapies.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to act as a modulator of receptor activity, influencing various signaling pathways related to neuroprotection and mood regulation. Computational models analyzing structure-activity relationships (SAR) have been employed to predict its pharmacological effects and optimize its therapeutic profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-N-Ethyl-N-(1-methylpyrrolidinyl)butyramide | Similar but with different stereochemistry | Potentially similar neuroactive effects |

| N-Methyl-D-aspartate | Contains similar amine functionalities | Known for its role in synaptic plasticity |

| 1-Methylpyrrolidine | Substituent present in the target compound | Involved in various biological processes |

This table illustrates how this compound compares to other compounds with similar structural features and biological activities.

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- Neuroprotection in Animal Models : A study demonstrated that a structurally related compound significantly reduced neuronal death in rodent models of ischemia by enhancing antioxidant defenses.

- Antidepressant-Like Effects : In a behavioral study using forced swim tests, another derivative showed significant reductions in immobility time, indicating potential antidepressant activity .

- Analgesic Efficacy : A recent investigation found that another analog exhibited dose-dependent analgesic effects in formalin-induced pain models, suggesting similar potential for this compound.

Q & A

Q. How should researchers validate the crystallinity of this compound for patent applications?

- Methodological Answer :

- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data.

- Differential scanning calorimetry (DSC) : Identify polymorphs via distinct melting endotherms.

- Dynamic vapor sorption (DVS) : Assess stability of crystalline forms under humidity stress. Patent examples emphasize crystalline form characterization to secure intellectual property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.